molecular formula C10H11N3OS B12348281 N-1,3-benzothiazol-2-yl-beta-alaninamide

N-1,3-benzothiazol-2-yl-beta-alaninamide

Cat. No.: B12348281
M. Wt: 221.28 g/mol
InChI Key: TWCZQKXKFCZZRI-UHFFFAOYSA-N
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Description

N-1,3-benzothiazol-2-yl-beta-alaninamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzothiazol-2-yl-beta-alaninamide typically involves the condensation of 2-aminobenzenethiol with beta-alanine derivatives. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethylformamide (DMF) as a solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step processes that include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation techniques . These methods are optimized for large-scale production to ensure cost-effectiveness and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzothiazol-2-yl-beta-alaninamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of N-1,3-benzothiazol-2-yl-beta-alaninamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    Benzothiazole-2-thiol: Exhibits antifungal and antioxidant activities.

    N-(1,3-benzothiazol-2-yl)-arylamides: Studied for their antibacterial properties.

Uniqueness

N-1,3-benzothiazol-2-yl-beta-alaninamide stands out due to its unique structure, which combines the benzothiazole moiety with an alaninamide group. This combination enhances its biological activity and makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

3-amino-N-(1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C10H11N3OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6,11H2,(H,12,13,14)

InChI Key

TWCZQKXKFCZZRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN

Origin of Product

United States

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